molecular formula C9H4Cl3NO2S B3168544 1,3-Dichloroisoquinoline-7-sulfonyl chloride CAS No. 930396-15-9

1,3-Dichloroisoquinoline-7-sulfonyl chloride

Cat. No. B3168544
CAS RN: 930396-15-9
M. Wt: 296.6 g/mol
InChI Key: ITORBCGERYBPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S and a molecular weight of 296.56 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloroisoquinoline-7-sulfonyl chloride can be represented by the SMILES notation: C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl .


Chemical Reactions Analysis

1,3-Dichloroisoquinoline, a related compound, is known to undergo Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford 1-aryl-3-chloroisoquinolines . The reaction of amine with 1,3-dichloroisoquinoline has also been studied .

Scientific Research Applications

Proteomics Research

1,3-Dichloroisoquinoline-7-sulfonyl chloride is commonly employed in proteomics research. Its reactivity with amino acids and peptides makes it valuable for labeling and detecting proteins. Researchers use it as a derivatizing agent to modify amino groups, facilitating protein identification and quantification in mass spectrometry experiments .

Stille Coupling Reactions

This compound plays a crucial role in Stille coupling reactions. When combined with organostannanes, it forms C-C bonds, allowing the synthesis of complex organic molecules. The regioselectivity of these reactions has been studied, making 1,3-dichloroisoquinoline-7-sulfonyl chloride a versatile building block for organic synthesis .

Isoquinoline Derivatives Synthesis

Researchers utilize 1,3-dichloroisoquinoline-7-sulfonyl chloride to synthesize 1,3,4-trisubstituted isoquinoline derivatives. These derivatives exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The facile synthesis pathway involving this compound enables access to structurally diverse isoquinolines .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a starting material for designing novel bioactive molecules. By introducing various substituents onto the isoquinoline scaffold, researchers can explore potential drug candidates. The sulfonyl chloride group provides a handle for further functionalization and modification .

Photoredox Catalysis

1,3-Dichloroisoquinoline-7-sulfonyl chloride participates in photoredox catalysis reactions. Under visible light irradiation, it can act as a photocatalyst, enabling transformations such as C-H functionalization, cross-coupling, and cyclization. These reactions find applications in synthetic chemistry and material science .

Fluorescent Labeling

Due to its sulfonamide functionality, this compound can be used for fluorescent labeling. Researchers attach fluorophores to the sulfonyl chloride group, allowing visualization and tracking of specific cellular components or biomolecules. Fluorescently labeled proteins, peptides, or nucleic acids aid in cellular imaging and localization studies .

properties

IUPAC Name

1,3-dichloroisoquinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2S/c10-8-3-5-1-2-6(16(12,14)15)4-7(5)9(11)13-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITORBCGERYBPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259574
Record name 1,3-Dichloro-7-isoquinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloroisoquinoline-7-sulfonyl chloride

CAS RN

930396-15-9
Record name 1,3-Dichloro-7-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930396-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-7-isoquinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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